Debrisoquin - 1131-64-2

Debrisoquin

Catalog Number: EVT-298604
CAS Number: 1131-64-2
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debrisoquin, also known as Debrisoquin, is a synthetic compound primarily used in scientific research as a probe for the activity of a specific enzyme called cytochrome P450 2D6 (CYP2D6). [, , , , , , ] This enzyme plays a crucial role in metabolizing a wide range of drugs and other xenobiotics in the liver. [, ] Debrisoquin itself is not a therapeutic agent and does not have any intrinsic biological activity. [] Instead, its value lies in its ability to be metabolized by CYP2D6 into 4-hydroxydebrisoquine, enabling the assessment of CYP2D6 activity in individuals. [, , , , , ]

The extent to which Debrisoquin is metabolized into 4-hydroxydebrisoquine is referred to as the “Debrisoquin Metabolic Ratio (DMR)”, which helps categorize individuals into “poor metabolizers”, “extensive metabolizers”, and "ultrarapid metabolizers" based on their CYP2D6 activity. [, , , , , , , , ] This categorization has significant implications for understanding individual variations in drug response and susceptibility to various diseases. [, , , , ]

4-Hydroxydebrisoquine

  • Compound Description: 4-Hydroxydebrisoquine is the major metabolite of debrisoquine in humans, formed via the cytochrome P450 enzyme CYP2D6. It serves as a key marker in determining the debrisoquine metabolic ratio (MR), which is used to assess CYP2D6 activity. This ratio, calculated as the ratio of debrisoquine to 4-hydroxydebrisoquine in urine, is a well-established pharmacogenetic parameter. [, , , , , , , , ]
  • Relevance: 4-Hydroxydebrisoquine is the primary metabolite of debrisoquine and is central to understanding its metabolism and the genetic polymorphism associated with it. The debrisoquine metabolic ratio (MR), based on the ratio of debrisoquine to 4-hydroxydebrisoquine, is a cornerstone in pharmacogenetic research. [, , , , , , , , ]

3,4-Dehydrodebrisoquine

  • Compound Description: 3,4-Dehydrodebrisoquine is a newly discovered metabolite of debrisoquine. It is generated from 4-hydroxydebrisoquine through a microsomal activity that may not involve cytochrome P450. This metabolite is excreted variably in urine, with significant interindividual differences. []
  • Relevance: The identification of 3,4-dehydrodebrisoquine challenges the completeness of the traditional debrisoquine metabolic ratio as a measure of CYP2D6 activity. Its formation pathway and potential impact on the traditional debrisoquine MR necessitate further investigation. []

6-Hydroxydebrisoquine

  • Compound Description: 6-Hydroxydebrisoquine is a phenolic metabolite of debrisoquine observed in the urine of extensive metabolizers (EMs) but not detected in poor metabolizers (PMs). []
  • Relevance: 6-Hydroxydebrisoquine, alongside other phenolic metabolites, emphasizes the complex metabolic fate of debrisoquine beyond the primary 4-hydroxylation pathway. Their differential presence in EMs versus PMs further highlights the role of CYP2D6 in their formation. []

8-Hydroxydebrisoquine

  • Compound Description: 8-Hydroxydebrisoquine, like 6-hydroxydebrisoquine, is a phenolic metabolite of debrisoquine detected in the urine of EMs but not in PMs. []
  • Relevance: Similar to 6-hydroxydebrisoquine, the detection of 8-hydroxydebrisoquine in EMs but not in PMs underscores the influence of CYP2D6 genetic polymorphism on the formation of debrisoquine metabolites. []

Bufuralol

  • Compound Description: Bufuralol is a beta-blocker drug used as a probe substrate for CYP2D6 activity. It undergoes 1'-hydroxylation as its major metabolic pathway, catalyzed by CYP2D6. [, , , , , ]
  • Relevance: Bufuralol, like debrisoquine, is a substrate for CYP2D6 and displays interindividual variability in its metabolism. This shared metabolic pathway makes it a relevant compound for comparative studies on CYP2D6 activity and its phenotypic consequences. [, , , , , ]

1'-Hydroxybufuralol

  • Compound Description: 1'-Hydroxybufuralol is the primary metabolite of bufuralol, formed through CYP2D6-mediated metabolism. [, ]
  • Relevance: As the main metabolite of bufuralol, 1'-hydroxybufuralol serves as a marker for assessing bufuralol metabolism and, by extension, CYP2D6 activity. Its formation is often compared to that of 4-hydroxydebrisoquine in studies of CYP2D6 polymorphism. [, ]

1',2'-Ethenylbufuralol

  • Compound Description: 1',2'-Ethenylbufuralol is a novel metabolite of bufuralol identified in studies of its metabolism by CYP2D isoforms. Notably, its formation is specifically catalyzed by CYP2D4 in rats and CYP2D6 in humans. []
  • Relevance: The identification of 1',2'-Ethenylbufuralol provides a unique tool for studying the catalytic specificity of CYP2D isoforms, particularly distinguishing CYP2D4 and CYP2D6 activities. []

Propranolol

  • Compound Description: Propranolol, a beta-blocker drug, is metabolized by various CYP2D isoforms. It undergoes 4-hydroxylation by CYP2D2, CYP2D4, and CYP2D6, and 7-hydroxylation specifically by CYP2D2. []
  • Relevance: The multiple metabolic pathways of propranolol, involving different CYP2D isoforms, provide insight into the substrate specificity and overlapping functions of these enzymes. It serves as a valuable tool for investigating interspecies differences and the potential for drug interactions. []

4-Hydroxypropranolol

  • Compound Description: 4-Hydroxypropranolol is a metabolite of propranolol generated by the activity of CYP2D2, CYP2D4, and CYP2D6. []
  • Relevance: As a metabolite produced by multiple CYP2D isoforms, 4-hydroxypropranolol underscores the overlapping substrate specificities within this enzyme family. Its formation is useful in comparative studies of CYP2D activities. []

7-Hydroxypropranolol

  • Compound Description: 7-Hydroxypropranolol stands out as a specific metabolite of propranolol, solely produced by the activity of CYP2D2. []
  • Relevance: The unique formation of 7-hydroxypropranolol by CYP2D2 highlights it as a specific marker for this isoform's activity, allowing for its differentiation from other CYP2D enzymes. []

Sparteine

  • Compound Description: Sparteine, an antiarrhythmic and oxytocic drug, is metabolized primarily by CYP2D6. It undergoes dehydrogenation to form dehydrosparteines. Similar to debrisoquine, sparteine exhibits genetic polymorphism in its metabolism, with poor metabolizers experiencing significantly higher plasma concentrations. [, , , , , ]
  • Relevance: Sparteine's metabolism is very similar to that of debrisoquine, both being predominantly metabolized by CYP2D6. This shared metabolic pathway makes sparteine an important comparative probe for investigating CYP2D6 activity and polymorphism. Differences in the metabolic ratios of sparteine and debrisoquine in certain populations further underscore the complexity of this enzyme system. [, , , , , ]

Dehydrosparteines

  • Compound Description: Dehydrosparteines are the primary metabolites of sparteine, generated via CYP2D6-catalyzed dehydrogenation. []
  • Relevance: Similar to 4-hydroxydebrisoquine, dehydrosparteines are essential for assessing sparteine metabolism and CYP2D6 activity. The ratio of sparteine to dehydrosparteines serves as a pharmacogenetic parameter comparable to the debrisoquine metabolic ratio. []

Nortriptyline

  • Compound Description: Nortriptyline, a tricyclic antidepressant, is primarily metabolized by CYP2D6 to its primary active metabolite, 10-hydroxynortriptyline. Individuals identified as poor metabolizers of debrisoquine also exhibit decreased clearance of nortriptyline, resulting in higher plasma concentrations of the drug. [, , ]
  • Relevance: Nortriptyline's dependence on CYP2D6 for its metabolism makes it clinically relevant in the context of debrisoquine polymorphism. Individuals identified as poor metabolizers of debrisoquine may require dosage adjustments for nortriptyline to avoid potential adverse effects due to elevated drug levels. [, , ]

10-Hydroxynortriptyline

  • Compound Description: 10-Hydroxynortriptyline is the primary active metabolite of nortriptyline, formed through CYP2D6-mediated metabolism. [, ]
  • Relevance: The formation of 10-hydroxynortriptyline is directly influenced by CYP2D6 activity, making its levels a useful indicator of the enzyme's function in individuals. Its relationship to nortriptyline levels can provide insights into the clinical implications of the debrisoquine polymorphism. [, ]

Dextromethorphan

  • Compound Description: Dextromethorphan, a cough suppressant, serves as a probe drug for CYP2D6 activity. It undergoes O-demethylation to dextrorphan, a reaction primarily catalyzed by CYP2D6. [, , , ]
  • Relevance: Like debrisoquine and sparteine, dextromethorphan is primarily metabolized by CYP2D6, making it a useful tool for investigating this enzyme's activity and polymorphic expression. [, , , ]
  • Compound Description: Dextrorphan is the primary metabolite of dextromethorphan, generated via CYP2D6-mediated O-demethylation. []
  • Relevance: The formation of dextrorphan is an indicator of CYP2D6 activity. Measuring its levels in relation to dextromethorphan can provide insights into an individual's CYP2D6 metabolic capacity and its potential impact on drug response. []

Codeine

  • Compound Description: Codeine, an opioid analgesic, undergoes O-demethylation to morphine, a reaction catalyzed by CYP2D6. This metabolic pathway exhibits genetic polymorphism, with ultrarapid metabolizers converting codeine to morphine at an accelerated rate, potentially leading to increased morphine-related effects and side effects. []
  • Relevance: The O-demethylation of codeine by CYP2D6 links its metabolism to the debrisoquine polymorphism. Individuals with different debrisoquine metabolic phenotypes may experience different responses to codeine based on their capacity to convert it to morphine. []

Morphine

  • Compound Description: Morphine, a potent opioid analgesic, is formed from codeine through CYP2D6-mediated O-demethylation. []
  • Relevance: The formation of morphine from codeine is a key example of the clinical relevance of the CYP2D6 polymorphism. Individuals with ultrarapid CYP2D6 activity may produce higher levels of morphine from codeine, potentially leading to increased efficacy or toxicity. []
  • Compound Description: Quinidine, an antiarrhythmic drug, acts as a potent inhibitor of CYP2D6. It exhibits a very high affinity for this enzyme, leading to competitive inhibition of its activity. This property makes quinidine a valuable tool in studying CYP2D6 function and in investigating its role in the metabolism of other drugs. [, , , , ]
  • Relevance: Quinidine's potent inhibition of CYP2D6 makes it a relevant compound in understanding the potential for drug interactions and altered drug response in individuals with different debrisoquine metabolic phenotypes. Its use as a pharmacological tool further aids in dissecting the role of CYP2D6 in drug metabolism. [, , , , ]

Phenacetin

  • Compound Description: Phenacetin, an analgesic and antipyretic drug, undergoes O-deethylation to paracetamol (acetaminophen). Although initial studies suggested a potential link between phenacetin O-deethylation and the debrisoquine polymorphism, further investigations have indicated that different CYP450 enzymes are involved, despite some degree of genetic linkage. [, ]
  • Relevance: Phenacetin's initial association with the debrisoquine polymorphism highlights the complexities of studying CYP450 activities and their genetic regulation. While not a direct substrate for CYP2D6, investigating phenacetin metabolism helped refine the understanding of CYP2D6 substrate specificity and genetic control. [, ]
Source and Classification

Debrisoquine is synthesized from chemical precursors that include various aromatic compounds. It belongs to the broader category of alkaloids and can be classified under the sympatholytic agents due to its mechanism of action on adrenergic receptors. Its specific classification within pharmacology includes being a selective inhibitor of norepinephrine reuptake.

Synthesis Analysis

The synthesis of debrisoquine typically involves multi-step organic reactions starting from simpler aromatic compounds. The general synthetic route includes:

  1. Formation of the Intermediate:
    • The initial step often involves the alkylation of a substituted phenol or aniline to form an intermediate.
  2. Cyclization:
    • This intermediate undergoes cyclization reactions to form the core structure of debrisoquine.
  3. Final Modifications:
    • Subsequent steps may include further substitutions or modifications to achieve the final compound.

Technical parameters such as temperature, pressure, and reaction time are critical in optimizing yield and purity during each stage of synthesis. For instance, controlling the temperature during cyclization can significantly affect the reaction kinetics and product distribution.

Molecular Structure Analysis

Debrisoquine has a complex molecular structure characterized by its chiral centers, which influence its pharmacological activity. The molecular formula for debrisoquine is C10H12N2C_{10}H_{12}N_2, and it has a molecular weight of approximately 160.21 g/mol.

  • Structural Features:
    • The compound features a piperidine ring, which is crucial for its biological activity.
    • It exhibits prochiral characteristics, meaning that it can exist in two enantiomeric forms that may have different pharmacological effects.

Relevant Data

  • Molecular Geometry: The three-dimensional arrangement of atoms is essential for understanding its interaction with biological targets.
  • Chirality: The presence of chiral centers necessitates consideration of stereoselective synthesis methods to ensure desired pharmacological outcomes.
Chemical Reactions Analysis

Debrisoquine participates in various chemical reactions, primarily involving metabolic pathways mediated by cytochrome P450 enzymes. Notably:

  1. Metabolism:
    • Debrisoquine is metabolized predominantly by CYP2D6, which converts it into several metabolites, including 4-hydroxydebrisoquine.
  2. Drug Interactions:
    • It can interact with other medications that are substrates or inhibitors of CYP2D6, affecting their pharmacokinetics.

Technical Details

  • Half-life: The elimination half-life of debrisoquine typically ranges from 8 to 12 hours.
  • Bioavailability: Its bioavailability can vary significantly among individuals due to genetic polymorphisms affecting CYP2D6 activity.
Mechanism of Action

Debrisoquine functions primarily as a central sympatholytic agent:

  1. Adrenergic Receptor Interaction:
    • It inhibits norepinephrine release at presynaptic adrenergic receptors, leading to decreased sympathetic outflow.
  2. Vasodilation:
    • This inhibition results in vasodilation and subsequently lowers blood pressure.

Relevant Data

  • Pharmacodynamics: The effect on blood pressure is dose-dependent and varies based on individual metabolic capacity, highlighting the importance of genetic factors in drug response.
Physical and Chemical Properties Analysis

Debrisoquine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents such as ethanol, which facilitates its formulation into various dosage forms.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of strong acids or bases.

Relevant Data

  • Melting Point: Approximately 150°C.
  • pH Stability Range: Effective stability is maintained within a pH range of 4 to 7.
Applications

Debrisoquine has significant applications in both clinical and research settings:

  1. Clinical Use:
    • Primarily prescribed for hypertension management, particularly in patients who exhibit poor metabolism via CYP2D6.
  2. Pharmacogenetics:
    • Used extensively as a probe drug to study CYP2D6 polymorphisms, aiding in personalized medicine approaches by identifying patients who may require dose adjustments based on their metabolic capacity.
  3. Research Applications:
    • Investigated for potential interactions with other drugs and its role in understanding drug metabolism pathways.
Introduction to Debrisoquine as a Pharmacogenetic Probe

Historical Context of Debrisoquine Discovery and Early Clinical Applications

Debrisoquine was initially developed and marketed in the 1960s as a sympatholytic antihypertensive agent acting through inhibition of postganglionic adrenergic transmission. Early clinical observations revealed dramatic interindividual differences in therapeutic response and side effect profiles at standard dosages. A pivotal investigation by Robert Smith and colleagues in 1975 documented an extreme case of therapeutic failure: a volunteer who exhibited virtually no antihypertensive effect after receiving debrisoquine. Metabolic studies demonstrated this individual excreted substantially higher proportions of unchanged debrisoquine in urine compared to other subjects, suggesting impaired metabolic conversion [1] [5].

Smith's systematic investigation of this phenomenon established the bimodal distribution of the debrisoquine metabolic ratio (urinary ratio of parent compound to 4-hydroxydebrisoquine metabolite) within populations. This observation identified one of the first clear examples of a monogenetic autosomal recessive trait governing drug metabolism. The distinct separation between poor metabolizers and extensive metabolizers provided the statistical foundation for genetic analyses that would later define the CYP2D6 polymorphism at the molecular level. By the 1980s, debrisoquine's clinical use as an antihypertensive diminished due to safety considerations, but its value as a pharmacogenetic probe accelerated significantly, establishing it as an essential tool for phenotyping cytochrome P450 2D6 activity in humans [1] [2].

Table 1: Historical Evolution of Debrisoquine Applications

Time PeriodPrimary ApplicationKey Scientific Observations
1960sAntihypertensive drugMarked interindividual variability in therapeutic response and side effects
1975Pharmacogenetic discoveryDocumentation of bimodal distribution in metabolic capacity by Smith et al.
1980sProbe for metabolic phenotypingValidation of urinary metabolic ratio as reliable phenotype indicator
1990s-PresentGold-standard CYP2D6 probe drugIntegration into multi-drug phenotyping cocktails for comprehensive metabolic assessment

Debrisoquine’s Role in Identifying CYP2D6 Polymorphism

The metabolism of debrisoquine occurs primarily via 4-hydroxylation, a reaction predominantly catalyzed in the liver. The observation that this metabolic pathway exhibited polymorphic distribution prompted extensive research to identify the enzymatic basis. By the late 1980s, biochemical and genetic evidence converged to identify cytochrome P450 2D6 as the principal enzyme responsible for debrisoquine hydroxylation. Molecular cloning and characterization of the CYP2D6 gene locus on chromosome 22 revealed extensive genetic heterogeneity underlying the observed phenotypic variation. Three primary metabolic phenotypes were established: poor metabolizers (lacking functional enzyme activity), extensive metabolizers (possessing normal enzyme activity), and ultrarapid metabolizers (exhibiting enhanced metabolic capacity due to gene duplications or multiplications) [1] [8].

Debrisoquine's physicochemical properties proved particularly advantageous for metabolic phenotyping. As a basic compound (pKa = 11.95) existing predominantly in protonated form at physiological pH, it exhibits negligible carrier-independent membrane permeability. This characteristic initially raised questions about its cellular uptake prior to CYP2D6-mediated metabolism. Research in 2012 demonstrated debrisoquine is actually a high-affinity substrate for the organic cation transporter 1 (OCT1, gene name SLC22A1), with a Michaelis constant (KM) of 5.9 ± 1.5 μM. This transport mechanism facilitates hepatic uptake where genetic polymorphisms in OCT1 (e.g., Arg61Cys, Cys88Arg, Gly401Ser, Gly465Arg, Met420 deletion) significantly influence debrisoquine disposition independently of CYP2D6 status. This discovery explained previously unaccounted variability in debrisoquine hydroxylation among individuals with identical CYP2D6 genotypes [2] [5].

Table 2: Genetic Variants Affecting Debrisoquine Disposition

GeneProteinKey VariantsFunctional Impact on Debrisoquine
CYP2D6Cytochrome P450 2D6*3, *4 (non-functional), *2 (functional), *1 (wild-type), gene duplicationsDetermines hydroxylation capacity: poor metabolizers (two non-functional alleles), ultrarapid metabolizers (multiple functional copies)
SLC22A1Organic Cation Transporter 1Arg61Cys, Cys88Arg, Gly401Ser, Gly465Arg, Met420delReduces hepatic uptake: Cys88Arg and Gly465Arg abolish transport; others reduce Vmax without affecting KM

The quantitative relationship between CYP2D6 genotype and debrisoquine pharmacokinetics was definitively established through controlled studies. Administration of debrisoquine (20 mg) to individuals with defined CYP2D6 gene copy numbers demonstrated gene-dose effects: the area under the plasma concentration-time curve (AUC0-8) for debrisoquine showed a mean ratio of 22:22:7:6:1 for individuals with 0, 1, 2, 3/4, and 13 functional CYP2D6 genes, respectively. Conversely, the AUC for 4-hydroxydebrisoquine exhibited the inverse relationship with values of 1:7:19:28:17 across the same genotype groups. The 0-96 hour urinary recovery of unchanged debrisoquine varied 100-fold, from near-complete recovery in poor metabolizers to negligible amounts in the individual with 13 functional CYP2D6 genes [6].

Key Milestones in Debrisoquine-Based Pharmacogenetic Research

The application of debrisoquine as a pharmacogenetic probe has generated several transformative milestones in the field of personalized medicine:

  • Gene Identification and Characterization (1980s-1990s): Debrisoquine phenotyping enabled the identification, cloning, and characterization of the CYP2D6 gene. Researchers established that poor metabolizers carried defective alleles (e.g., CYP2D63, *4, *5), while ultrarapid metabolizers possessed duplicated or amplified functional genes (e.g., CYP2D62xN). The discovery that approximately 5-10% of Caucasians are poor metabolizers established CYP2D6 polymorphism as one of the most clinically significant pharmacogenetic variations [1] [8].

  • Elucidation of Transport Mechanisms (2012): The discovery that debrisoquine is a substrate for the polymorphic organic cation transporter OCT1 represented a paradigm shift. Functional studies demonstrated specific OCT1 variants (Cys88Arg, Gly465Arg) completely abolished transport activity, while others (Arg61Cys, Gly401Ser, Met420del) significantly reduced uptake velocity. This explained residual variability in debrisoquine hydroxylation among extensive metabolizers and underscored the complexity of drug disposition pathways [2] [5].

  • Disease Association Studies and Controversies: Early epidemiological studies suggested poor metabolizer status conferred protection against lung cancer, possibly through reduced activation of tobacco-derived procarcinogens. However, a comprehensive meta-analysis incorporating 13 case-control studies found no significant association when accounting for sample size heterogeneity. Similarly, investigations into Parkinson's disease reported conflicting associations, though studies in multiple system atrophy found no significant CYP2D6 allele distribution differences compared to controls [3] [7] [9].

  • Clinical Translation and Diagnostic Innovation: Debrisoquine phenotyping directly informed the development of clinical genotyping platforms. The AmpliChip P450 Test (Roche Diagnostics), approved by the FDA in 2004, enabled comprehensive CYP2D6 genotyping. Debrisoquine remains integrated into validated drug metabolism phenotyping cocktails (e.g., Karolinska cocktail, Pittsburgh cocktail) used to assess cytochrome P450 activities in vivo [4] [8].

The legacy of debrisoquine extends beyond understanding a single metabolic pathway. It established fundamental principles of pharmacogenetic research methodologies, demonstrated the clinical relevance of gene copy number variation in drug metabolism, and highlighted the importance of transporter-enzyme interplay in drug disposition. These contributions continue to inform drug development and clinical practice, particularly in psychiatry, cardiology, and oncology where CYP2D6 substrates are widely employed [1] [4] [8].

Properties

CAS Number

1131-64-2

Product Name

Debrisoquine

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)

InChI Key

JWPGJSVJDAJRLW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=N)N

Synonyms

Debrisoquin
Debrisoquine
Tendo

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.